molecular formula C7H2BrClINS B13992137 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine CAS No. 799293-89-3

3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine

Cat. No.: B13992137
CAS No.: 799293-89-3
M. Wt: 374.42 g/mol
InChI Key: BIDBLQABHLXZPD-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thieno[3,2-c]pyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the thieno[3,2-c]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of thieno[3,2-c]pyridine derivatives. The process may include:

    Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Chlorination: Chlorine atoms can be introduced using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Iodination: Iodine atoms are typically introduced using iodine or iodinating agents like iodine monochloride (ICl).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction efficiency is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as kinase inhibitors.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific application and target. For example, as a kinase inhibitor, it may bind to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloro-thieno[3,2-c]pyridine
  • 7-Bromo-4-chloro-1H-indazol-3-amine
  • 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine is unique due to the presence of three different halogen atoms, which can significantly influence its reactivity and biological activity. The combination of bromine, chlorine, and iodine atoms provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-bromo-4-chloro-7-iodothieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClINS/c8-3-2-12-6-4(10)1-11-7(9)5(3)6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDBLQABHLXZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CS2)Br)C(=N1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClINS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256391
Record name 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799293-89-3
Record name 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=799293-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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